

Introduction to the Integrated Stress Response (ISR)

Author: BenchChem Technical Support Team. Date: December 2025



The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate to mitigate damage and restore homeostasis in the face of various environmental and physiological challenges.[1][2] It is a cytoprotective pathway that reprograms gene expression to reduce overall energy expenditure and promote cellular recovery.[1][2] The core event of the ISR is the phosphorylation of the α -subunit of eukaryotic translation initiation factor 2 (eIF2), which leads to a global attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably that of the master transcription factor, Activating Transcription Factor 4 (ATF4).[1][2][3]

ATF4 orchestrates a broad transcriptional program aimed at resolving the specific stress. While this response is primarily pro-survival, sustained or overwhelming stress can shift the ISR towards inducing apoptosis, thereby eliminating irreparably damaged cells.[3] Given its central role in cellular fate decisions, the ISR is a critical pathway in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a key target for therapeutic development.[4]

The Core Mechanism: Stress-Sensing Kinases Converge on eIF2α

The ISR is initiated by one of four known eIF2 α kinases, each of which responds to a distinct set of cellular stressors.[2][4] Upon activation, these kinases phosphorylate eIF2 α at the highly conserved Serine 51 residue.[1]



The Four eIF2α Kinases and Their Activators

- PERK (PKR-like Endoplasmic Reticulum Kinase): A transmembrane protein located in the endoplasmic reticulum (ER), PERK is a primary sensor of ER stress. It is activated by the accumulation of unfolded or misfolded proteins in the ER lumen, a condition induced by agents like tunicamycin or thapsigargin.[2][4][5]
- GCN2 (General Control Nonderepressible 2): GCN2 is activated by amino acid deprivation.
 [2][4] It senses the accumulation of uncharged tRNAs that occurs when amino acid levels are insufficient for protein synthesis.[4]
- PKR (Protein Kinase R): PKR is a key sensor of viral infection, activated by the presence of double-stranded RNA (dsRNA), a common intermediate in viral replication.[2][4]
- HRI (Heme-Regulated Inhibitor): HRI is activated by heme deficiency in erythroid precursor cells and by oxidative stress (e.g., induced by sodium arsenite) in a broader range of cell types.[2][4][6]

Table 1: eIF2α Kinases and Their Primary Stress Signals

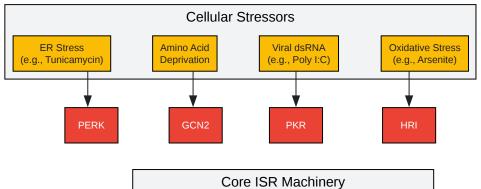
Kinase	Gene Name	Primary Stress Activator(s)	Common Experimental Inducer(s)
PERK	EIF2AK3	Endoplasmic Reticulum (ER) Stress, Unfolded Protein Response (UPR)	Tunicamycin, Thapsigargin[5]
GCN2	EIF2AK4	Amino Acid Deprivation, UV light	Leucine starvation, Histidinol
PKR	EIF2AK2	Viral double-stranded RNA (dsRNA)	Polyinosinic:polycytidy lic acid (poly I:C)
HRI	EIF2AK1	Heme deficiency, Oxidative Stress, Heat Shock	Sodium Arsenite, Heat Shock[6][7]

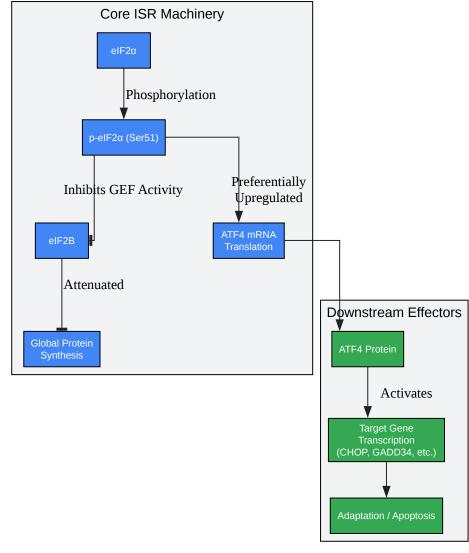


Central Signaling Cascade

The convergence of these diverse stress signals on eIF2 α phosphorylation initiates a conserved downstream cascade that fundamentally alters the cell's translational and transcriptional landscape.











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- To cite this document: BenchChem. [Introduction to the Integrated Stress Response (ISR)].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1663759#understanding-the-integrated-stress-response-pathway]

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